3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to a benzamide core, which is further substituted with a cyclopropyl and a methyl group on a pyrazole ring
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
It is known that similar compounds have shown certain insecticidal activities and favorable fungicidal activities , suggesting that this compound may also have similar effects.
Action Environment
It is known that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may also be influenced by the reaction conditions and the presence of certain functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with benzamide: The brominated pyrazole is coupled with a benzamide derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), various nucleophiles
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biology: The compound can be used as a tool to study biological pathways and interactions, especially those involving pyrazole-containing molecules.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as organic semiconductors or polymers.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another brominated pyrazole derivative with potential biological activity.
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: A compound with a similar pyrazole core but different substituents, used in biological studies.
Uniqueness
3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group and the bromine atom can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-19-14(10-5-6-10)8-13(18-19)9-17-15(20)11-3-2-4-12(16)7-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEQJEGATSMKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)Br)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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